molecular formula C16H15NO B8154418 2-(3'-Methoxy-[1,1'-biphenyl]-2-yl)propanenitrile

2-(3'-Methoxy-[1,1'-biphenyl]-2-yl)propanenitrile

Cat. No.: B8154418
M. Wt: 237.30 g/mol
InChI Key: QDGCYWZFKIQFGS-UHFFFAOYSA-N
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Description

2-(3’-Methoxy-[1,1’-biphenyl]-2-yl)propanenitrile is an organic compound with a complex structure that includes a biphenyl core substituted with a methoxy group and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-Methoxy-[1,1’-biphenyl]-2-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3’-Methoxy-[1,1’-biphenyl]-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2-(3’-Methoxy-[1,1’-biphenyl]-2-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3’-Methoxy-[1,1’-biphenyl]-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropanenitrile: A simpler compound with similar functional groups but lacking the biphenyl core.

    Propionitrile: Another nitrile compound with a simpler structure.

Uniqueness

2-(3’-Methoxy-[1,1’-biphenyl]-2-yl)propanenitrile is unique due to its biphenyl core, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12(11-17)15-8-3-4-9-16(15)13-6-5-7-14(10-13)18-2/h3-10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGCYWZFKIQFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CC=C1C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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